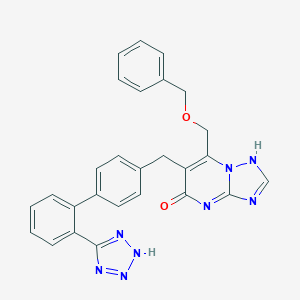

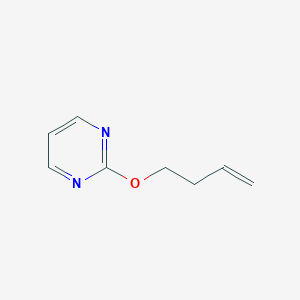

![molecular formula C14H25NO3 B061074 N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide CAS No. 177315-87-6](/img/structure/B61074.png)

N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide

Overview

Description

N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide, commonly referred to as OTHF-Decanamide, is an organic compound that has been used in a variety of scientific research applications. OTHF-Decanamide is a derivative of decanamide, which is a saturated fatty acid found naturally in the body. OTHF-Decanamide is a white powder that is soluble in water and has a molecular weight of 218.32 g/mol.

Scientific Research Applications

Plant Physiology

Application

N-Decanoyl-L-Homoserine lactone has been found to play a role in plant defense responses and root development . Specifically, it has been shown to stimulate the formation of adventitious roots and the expression of auxin-response genes in mung bean (Vigna radiata) seedlings .

Method of Application

The compound is applied to the explants of mung bean seedlings. This response can be mimicked by the exogenous application of auxin, hydrogen peroxide, nitric oxide, or cyclic GMP homologs .

Results

The treatment with N-Decanoyl-L-Homoserine lactone enhanced auxin basipetal transport. This effect could be reversed by treatment with hydrogen peroxide or nitric oxide scavengers but not by inhibitors of cyclic GMP synthesis .

Immunology & Inflammation

Application

The bacterial quorum-sensing molecule, N-3-oxo-dodecanoyl-l-homoserine lactone, has been found to inhibit mediator release and chemotaxis of murine mast cells .

Method of Application

Murine primary mast cell cultures were used to assess the effect of acyl-homoserine lactones on degranulation and cytokine release in response to different stimuli .

Results

N-3-oxo-dodecanoyl-l-homoserine lactone inhibited IgE dependent and independent degranulation and mediator release from primary mast cells .

Bacterial Quorum Sensing

Application

N-Decanoyl-L-Homoserine lactone is a small diffusible signaling molecule involved in bacterial quorum sensing, thereby controlling gene expression and affecting cellular metabolism .

Method of Application

The molecule is used in bacterial cultures to study its effect on gene expression and cellular metabolism .

Results

The applications of this molecule include regulation of virulence and exoproteases .

properties

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]decanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-2-3-4-5-6-7-8-9-13(16)15-12-10-11-18-14(12)17/h12H,2-11H2,1H3,(H,15,16)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWZKDULKILUPV-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436062 | |

| Record name | N-[(3S)-2-oxooxolan-3-yl]decanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide | |

CAS RN |

177315-87-6 | |

| Record name | N-[(3S)-2-oxooxolan-3-yl]decanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline](/img/structure/B60998.png)

![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione](/img/structure/B61002.png)

![1-Methoxypyrido[3,4-d]pyridazine](/img/structure/B61005.png)

![Oxazole, 2-[1-(4-bromophenyl)-1-methylethyl]-4,5-dihydro-4,4-dimethyl-](/img/structure/B61007.png)

![2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B61008.png)

![1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B61025.png)